L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
Description
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.
Properties
Molecular Formula |
C54H72N6O8S |
|---|---|
Molecular Weight |
965.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C54H72N6O8S/c1-11-34(4)47(44(66-9)31-45(61)60-28-19-26-43(60)48(67-10)35(5)49(62)56-42(50-55-27-29-69-50)30-36-20-13-12-14-21-36)59(8)51(63)46(33(2)3)57-52(64)54(6,7)58-53(65)68-32-41-39-24-17-15-22-37(39)38-23-16-18-25-40(38)41/h12-18,20-25,27,29,33-35,41-44,46-48H,11,19,26,28,30-32H2,1-10H3,(H,56,62)(H,57,64)(H,58,65) |
InChI Key |
WRCORDANHRCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Solid Phase Peptide Synthesis (SPPS)
Solid Phase Peptide Synthesis is a widely utilized method for synthesizing peptides and complex organic compounds like L-Valinamide. The process typically involves:
Resin Selection : A suitable resin that can anchor the first amino acid is chosen.
Amino Acid Coupling : The amino acids are sequentially added to the growing peptide chain using coupling reagents such as DIC (N,N'-Diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Fmoc Protection Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed in the synthesis of L-Valinamide:
- Deprotection : The Fmoc group is removed using a base such as piperidine, allowing for the subsequent coupling of the next amino acid.
Reagents and Conditions
The synthesis of L-Valinamide may involve various reagents and solvents:
| Reagent | Purpose |
|---|---|
| DIC/HBTU | Coupling agents for amino acids |
| Piperidine | Base for deprotection |
| Methanol/Dichloromethane | Solvents for reactions |
Purification Techniques
After synthesis, purification techniques such as High Performance Liquid Chromatography (HPLC) are employed to isolate the desired product from unreacted materials and by-products.
L-Valinamide has been studied for its potential therapeutic applications due to its structural similarity to biologically active peptides. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.
Biological Significance
While specific biological activities of L-Valinamide are still under investigation, its composition suggests potential utility in drug development, particularly in peptide-related biological processes.
Analytical Data
The following table summarizes important analytical data related to L-Valinamide:
| Property | Value |
|---|---|
| Molecular Formula | C54H72N6O8S |
| Molecular Weight | 965.3 g/mol |
| Purity | >98% (HPLC) |
Chemical Reactions Analysis
Synthetic Reactions and Coupling Strategies
The synthesis of this compound relies on sequential peptide coupling and protective group chemistry. Key steps include:
Fmoc Deprotection
-
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is removed using 20% piperidine in dimethylformamide (DMF) to expose the amine for subsequent coupling .
-
Reaction conditions: Ambient temperature, 15–30 minutes, followed by neutralization and purification.
Peptide Bond Formation
-
Carbodiimide-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) are employed to link amino acid residues .
-
Example reaction:
tert-Butyl Ester Cleavage
-
The tert-butyloxycarbonyl (Boc) and tert-butyl ester groups are cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Typical conditions: 1–2 hours at 0–25°C, followed by evaporation and lyophilization.
Adduct Formation and Reactivity
The compound’s α,β-unsaturated ketone and thiazole moieties enable nucleophilic attack, leading to adduct formation:
Michael Adducts with Thiols/Amines
-
The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., cysteine residues) to form stable Michael adducts.
-
Example:
Thiazole-Mediated Interactions
-
The 2-thiazolyl group participates in hydrogen bonding and π-π stacking with aromatic residues in biological targets, influencing binding affinity .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Profile | Common Reagents |
|---|---|---|
| Fmoc-protected amine | Base-sensitive deprotection | Piperidine/DMF |
| α,β-unsaturated ketone | Electrophilic Michael acceptor | Thiols, amines |
| Thiazole ring | Nucleophilic aromatic substitution | Alkyl halides, acyl chlorides |
Stability and Side Reactions
-
Oxidation Sensitivity : The thiazole ring and tertiary amines are prone to oxidation under acidic conditions, requiring inert atmospheres (N₂/Ar) during synthesis .
-
Racemization Risk : Prolonged exposure to basic conditions during coupling may cause epimerization at chiral centers. This is mitigated by using low temperatures and short reaction times .
Comparative Analysis with Structural Analogs
The compound’s reactivity differs from simpler valinamide derivatives due to its branched stereochemistry and protective groups:
| Compound Feature | Impact on Reactivity |
|---|---|
| Fmoc protection | Enables selective deprotection in solid-phase synthesis |
| (1S,2R)-2-methoxy configuration | Steric hindrance reduces reaction rates with bulkier reagents |
| Thiazole substituent | Enhances electrophilicity and bioactivity |
Scientific Research Applications
Medicinal Chemistry
L-Valinamide derivatives have been investigated for their potential therapeutic effects. The unique structure of L-Valinamide allows it to interact with biological targets effectively.
- Anticancer Activity : Research has shown that certain L-Valinamide derivatives exhibit significant anticancer properties. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
- Antiviral Properties : Some derivatives have demonstrated antiviral activities against various viruses. The mechanism often involves the inhibition of viral replication by interfering with viral proteins or host cell interactions .
Peptide Synthesis
L-Valinamide serves as a key building block in peptide synthesis due to its structural properties.
- Fmoc Solid-Phase Peptide Synthesis : The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis. L-Valinamide derivatives are utilized to synthesize complex peptides with high purity and yield . This method allows for the efficient assembly of peptides, which can be further modified for specific biological functions.
Case Study: Synthesis of Dipeptides
A study focused on synthesizing dipeptides using L-Valinamide as a precursor demonstrated successful yields ranging from 60% to 90%. The synthesized dipeptides were characterized using various spectroscopic methods, confirming their structural integrity and potential biological activity .
Materials Science
The unique chemical properties of L-Valinamide derivatives make them suitable for applications in materials science.
- Chiral Catalysts : L-Valinamide has been explored as a chiral catalyst in asymmetric synthesis. Its ability to control stereoselectivity in reactions such as aldol reactions has been highlighted in recent studies, showcasing its potential in developing new synthetic methodologies .
Biochemical Research
L-Valinamide is also used in biochemical research to study protein interactions and enzyme mechanisms.
- Model Substrate Studies : As a model for studying nucleophilic reactivity at the N-terminal of proteins, L-Valinamide has provided insights into the regioselectivity of various biochemical reactions . This research is crucial for understanding enzyme mechanisms and designing inhibitors.
Data Summary Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Alaninamide: A simpler analog with similar functional groups.
N-Methyl-L-Valinamide: A compound with a similar backbone but different substituents.
Fmoc-L-Valinamide: A related compound with the same protecting group but different side chains.
Uniqueness
What sets L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple chiral centers and functional groups provide unique opportunities for research and development in various scientific fields.
Biological Activity
L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.
Molecular Characteristics
- Molecular Formula : C73H104N10O14
- Molar Mass : 1345.67 g/mol
- Solubility : Soluble in DMSO (≥ 30 mg/mL) .
Structural Overview
The compound features multiple functional groups, including amides and methoxy groups, which contribute to its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly notable for its role in peptide synthesis and potential therapeutic applications.
Antitumor Activity
Research indicates that L-Valinamide and its analogues exhibit significant antitumor properties. A study on hemiasterlin analogues, including L-Valinamide derivatives, showed that these compounds induce microtubule depolymerization and mitotic arrest in cancer cells. This mechanism is crucial for their anticancer effects, as it disrupts normal cell division .
Table 1: Summary of Antitumor Effects
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| L-Valinamide | Microtubule depolymerization | Various tumors | |
| HTI-286 | Circumvents drug resistance | Tumor xenografts |
Antifungal Activity
In addition to antitumor effects, L-Valinamide has shown antifungal activity against various pathogens. A study demonstrated that valinamide carbamate derivatives exhibited potent antifungal effects against Phytophthora capsici, with effective concentrations significantly lower than conventional treatments .
Table 2: Antifungal Activity Results
| Compound | EC50 (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| Valinamide Derivative | 0.15 | P. capsici | |
| Dimethomorph | 0.37 | P. capsici |
Mechanistic Studies
The structure-activity relationship (SAR) studies have identified critical regions within the L-Valinamide structure that are essential for its biological activity. Modifications to these regions can enhance or reduce efficacy, providing insights for the design of more potent derivatives .
Clinical Relevance
L-Valinamide's analogues have been tested in clinical settings, particularly in the context of cancer treatment. The compound's ability to bypass P-glycoprotein-mediated drug resistance makes it a promising candidate for combination therapies with existing chemotherapeutics like paclitaxel and vincristine .
Research Findings
A comprehensive analysis of L-Valinamide's derivatives revealed that specific modifications could lead to enhanced antitumor and antifungal activities while maintaining low toxicity profiles. These findings underscore the importance of continued research into this compound's pharmacological potential .
Q & A
Q. What are the optimal strategies for synthesizing Fmoc-protected peptides with complex stereochemistry?
The synthesis of such compounds typically employs solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) protection. The Fmoc group is stable under basic conditions but cleaved selectively with piperidine, enabling stepwise elongation . Key steps include:
- Sequential coupling of Fmoc-protected amino acids (e.g., Fmoc-Val-OH ) using activating agents like HBTU or HATU.
- Monitoring coupling efficiency via Kaiser or chloranil tests.
- Final cleavage using trifluoroacetic acid (TFA) to remove side-chain protecting groups. Challenges include steric hindrance from bulky residues (e.g., thiazolyl or pyrrolidinyl groups), requiring extended coupling times or microwave-assisted synthesis.
Q. How can NMR and X-ray crystallography be applied to confirm the structural integrity of this compound?
- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments resolve stereochemistry and verify backbone connectivity. For example, coupling constants (J-values) distinguish axial/equatorial protons in pyrrolidinyl groups .
- X-ray crystallography : Single-crystal studies (e.g., ) determine absolute configuration and intermolecular interactions. Disorder in solvent molecules or side chains must be resolved via refinement software (e.g., SHELX) .
Q. What methods ensure chiral purity during synthesis and analysis?
- HPLC with chiral columns : Use columns like O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid for enantioseparation of Fmoc-derivatized intermediates .
- Marfey’s reagent : Post-hydrolysis derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide resolves amino acid enantiomers via retention time shifts in UHPLC-MS .
Advanced Research Questions
Q. How is the absolute configuration of multiple stereocenters validated in this compound?
Advanced Marfey’s analysis is critical:
- Hydrolyze the compound to release constituent amino acids.
- Derivatize with Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide).
- Compare UHPLC-MS retention times and MS/MS fragmentation patterns to synthetic standards (e.g., L-phenylalaninol for position 5) .
- Cross-validate with total synthesis and NMR data matching .
Q. What kinetic strategies are used to study enzymatic reactions involving valinamide derivatives?
- Steady-state kinetics : Monitor hydrolysis/aminolysis rates using L-valinamide as a nucleophile. For example, carboxypeptidase-Y-catalyzed reactions show acylation/deacylation steps influenced by pH-dependent histidine ionization (pK ~6) .
- Progress curve analysis : Differentiate rate-determining steps (e.g., ester substrates favor deacylation, while amides favor acylation) .
Q. How can isotopic labeling improve analytical quantification of this compound?
- Deuterium labeling : Introduce ²H8 isotopes at the L-valinamide pendant via intermediates like L-valinamide-d8. This enables precise LC-MS/MS quantification in pharmacokinetic studies by distinguishing labeled analytes from endogenous compounds .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Dynamic kinetic resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during coupling steps .
- Asymmetric catalysis : Employ Pd or Ru catalysts for thiazole ring formation to avoid racemization.
- Temperature control : Low-temperature reactions (-20°C) stabilize sensitive intermediates .
Q. How does the Fmoc group’s stability impact synthesis under varying conditions?
- pH sensitivity : Fmoc deprotection requires mild bases (piperidine) to avoid side reactions. Strong bases (e.g., NaOH) degrade the group .
- Thermal stability : Microwave-assisted synthesis at ≤50°C prevents Fmoc cleavage while accelerating coupling .
- Solvent effects : Use DMF or NMP for solubility; avoid alcohols to prevent premature deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
